molecular formula C26H27BrClNO6S B4308020 ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate

Cat. No.: B4308020
M. Wt: 596.9 g/mol
InChI Key: FDWQGXDOXSNFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate is a synthetic organic compound known for its intricate molecular structure and broad application in various fields of scientific research. This compound features an indole core, which is commonly found in many natural and synthetic bioactive molecules, making it a subject of extensive study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate involves multiple steps. A commonly employed route starts with the preparation of the indole core, followed by functional group modifications:

  • Indole Synthesis: : The Fischer indole synthesis is a prominent method, involving phenylhydrazine and cyclohexanone in an acid-catalyzed reaction.

  • Bromination: : The indole intermediate is then subjected to bromination using bromine or N-bromosuccinimide.

  • Sulfonylation: : Reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine to introduce the sulfonyl group.

  • Esterification: : The final step involves esterification using ethyl chloroformate in the presence of a suitable base to form the carboxylate ester.

Industrial Production Methods

In industrial settings, the production of this compound might be streamlined using continuous flow synthesis techniques to enhance yield and reduce production time. Automated synthesis platforms also facilitate the large-scale preparation of such complex molecules.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate can undergo various chemical reactions, such as:

  • Oxidation: : The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: : Selective reduction can yield amines or other reduced derivatives.

  • Substitution: : The bromine atom can be substituted with nucleophiles like amines, thiols, or cyanides.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Nucleophiles for Substitution: : Sodium amide (NaNH₂), thiourea, potassium cyanide (KCN).

Major Products

  • Oxidation Products: : Carboxylic acids, ketones.

  • Reduction Products: : Amines.

  • Substitution Products: : Varies depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate finds extensive use in various scientific disciplines:

  • Chemistry: : As a synthetic intermediate in the production of more complex molecules.

  • Biology: : Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Medicine: : Potential precursor for drug development, particularly in designing new pharmaceuticals.

  • Industry: : Utilized in material science for the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate exerts its effects is complex and often involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids within biological systems.

  • Pathways Involved: : May involve inhibition or activation of specific signaling pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-acetyloxy-6-bromoindole: : Lacks the sulfonyl and phenyl groups.

  • Ethyl 6-bromo-2-(sulfonylmethyl)-1H-indole-3-carboxylate: : Lacks the 4-chlorophenyl group.

  • 5-(Acetyloxy)-6-bromoindole-3-carboxylate derivatives: : Variations in ester or acyl groups.

Uniqueness

Ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate stands out due to its multifunctional groups, providing diverse chemical reactivity and potential for biological activity. The presence of the sulfonyl and acetyloxy groups further enhances its chemical versatility and application potential in various research areas.

Pretty intricate stuff, don’t you think? A fine example of the wonders of chemistry!

Properties

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-[(4-chlorophenyl)sulfonylmethyl]-1-cyclohexylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27BrClNO6S/c1-3-34-26(31)25-20-13-24(35-16(2)30)21(27)14-22(20)29(18-7-5-4-6-8-18)23(25)15-36(32,33)19-11-9-17(28)10-12-19/h9-14,18H,3-8,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWQGXDOXSNFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3CCCCC3)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BrClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ethyl 5-(acetyloxy)-6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-1-cyclohexyl-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.